molecular formula C15H15N5O4 B087552 Etofylline nicotinate CAS No. 13425-39-3

Etofylline nicotinate

Cat. No.: B087552
CAS No.: 13425-39-3
M. Wt: 329.31 g/mol
InChI Key: ZWIAODBBEZGVPY-UHFFFAOYSA-N
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Description

Etofylline nicotinate is a compound known for its vasodilatory properties. It is a derivative of theophylline and nicotinic acid, and it is used primarily to relax smooth muscles and improve blood flow . The compound is often employed in the treatment of peripheral vascular diseases due to its ability to dilate blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Etofylline nicotinate is synthesized through the esterification of etofylline (7-(2-hydroxyethyl)theophylline) with nicotinic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the hydroxyl group of etofylline and the carboxyl group of nicotinic acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Etofylline nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Etofylline nicotinate has a wide range of applications in scientific research:

Mechanism of Action

Etofylline nicotinate exerts its effects by inhibiting the phosphodiesterase enzyme, which leads to the accumulation of cyclic adenosine monophosphate (cAMP) within cells. This accumulation results in the relaxation of smooth muscles and vasodilation. The compound also acts as an adenosine receptor antagonist, further contributing to its vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etofylline nicotinate is unique due to its dual action as both a vasodilator and a smooth muscle relaxant. Its combination of theophylline and nicotinic acid properties makes it particularly effective in treating peripheral vascular diseases .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIAODBBEZGVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158609
Record name Etofylline nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-39-3
Record name 3-Pyridinecarboxylic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Source CAS Common Chemistry
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Record name Etofylline nicotinate
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Record name Etofylline nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Etofylline nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl nicotinate
Source European Chemicals Agency (ECHA)
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Record name ETOFYLLINE NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN6D1V68DL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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